0.5 Log Unit Lower Lipophilicity (XLogP3) Relative to the 4‑Chlorophenyl Analog
The target compound has an XLogP3 of 1.7, whereas the 4‑chlorophenyl analog (CID 121071527) has an XLogP3 of 2.2, yielding a ΔlogP of −0.5 [1][2]. Lower lipophilicity often correlates with improved aqueous solubility and reduced non‑specific protein binding, which can be advantageous in achieving higher free drug concentrations in in vitro assays and in vivo models.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide: XLogP3 = 2.2 |
| Quantified Difference | ΔlogP = −0.5 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A 0.5 log unit reduction in logP can translate to a measurable increase in aqueous solubility and may reduce phospholipidosis risk, making the fluoro compound the preferred starting point when lower lipophilicity is a design objective.
- [1] PubChem Compound Summary for CID 49675929. View Source
- [2] PubChem Compound Summary for CID 121071527. View Source
